molecular formula C10H13N5O3 B6533364 ethyl 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate CAS No. 1060184-70-4

ethyl 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate

Cat. No.: B6533364
CAS No.: 1060184-70-4
M. Wt: 251.24 g/mol
InChI Key: IGBQZNVNFPGHDY-UHFFFAOYSA-N
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Description

Ethyl 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a useful research compound. Its molecular formula is C10H13N5O3 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.10183929 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate (CAS Number: 1060184-70-4) is a heterocyclic compound that has garnered attention for its potential biological activity. The compound features a complex structure characterized by a triazole ring fused to a pyrimidine ring, which may contribute to its pharmacological properties.

The molecular formula of this compound is C10H13N5O3C_{10}H_{13}N_{5}O_{3} with a molecular weight of 251.24 g/mol. Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O₃
Molecular Weight251.24 g/mol
CAS Number1060184-70-4

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds within this class may exhibit significant pharmacological effects.

The compound's mechanism of action may involve interaction with specific enzymes and receptors. It is hypothesized that it could inhibit enzyme activity by binding to active or allosteric sites or modulate receptor activities relevant to various signaling pathways.

Case Studies and Research Findings

  • Inhibitory Effects on Sphingomyelinase : A study highlighted the development of novel inhibitors targeting neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases. While this compound itself was not directly tested in this context, its structural analogs demonstrated promising inhibition of nSMase2 activity in vitro and in vivo models .
  • Cytotoxicity Studies : Other studies have explored the cytotoxic effects of similar triazolopyrimidine derivatives against various human tumor cell lines. These investigations revealed that certain derivatives exhibited significant cytotoxicity, indicating potential applications in cancer therapy .

Properties

IUPAC Name

ethyl 2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-3-15-9-8(12-13-15)10(17)14(6-11-9)5-7(16)18-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBQZNVNFPGHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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